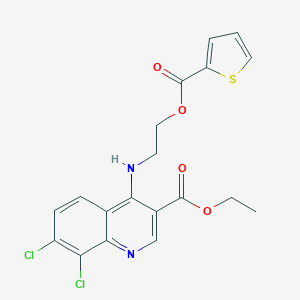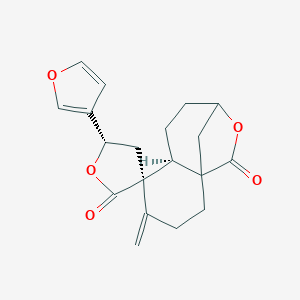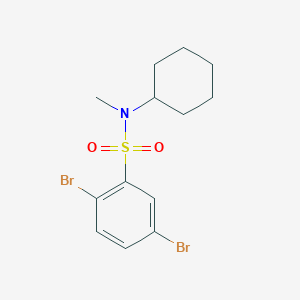![molecular formula C22H22N4OS B241562 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)
5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is known to possess a unique chemical structure that makes it an attractive candidate for various scientific research studies. In
Wirkmechanismus
The mechanism of action of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is not yet fully understood. However, it is believed that this compound exerts its therapeutic effects by interacting with various cellular targets, including enzymes and receptors. Additionally, it has been shown to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. Additionally, it has been shown to modulate various neurotransmitter systems, such as the GABAergic and glutamatergic systems, which are involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one in lab experiments is its unique chemical structure, which makes it an attractive candidate for various scientific research studies. Additionally, this compound has been shown to have a high degree of potency and selectivity, which makes it an effective tool for studying various cellular targets. However, one of the major limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one. One of the major areas of research is the further elucidation of its mechanism of action and cellular targets. Additionally, this compound has shown promising results in various preclinical studies, and further studies are needed to evaluate its potential therapeutic applications in humans. Finally, there is a need for the development of more efficient and cost-effective methods for synthesizing this compound, which can facilitate its use in various scientific research studies.
Synthesemethoden
The synthesis of 5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 2-aminothiophenol with 2-chloro-4,5,6,7-tetrahydro-1-piperidinyl acetate in the presence of potassium carbonate. This reaction results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. Additionally, it has been studied for its potential use in the treatment of various neurological disorders, such as epilepsy and Alzheimer's disease.
Eigenschaften
Molekularformel |
C22H22N4OS |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
20-piperidin-1-yl-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one |
InChI |
InChI=1S/C22H22N4OS/c27-22-18-16-10-4-5-11-17(16)28-21(18)23-19-14-8-2-3-9-15(14)20(24-26(19)22)25-12-6-1-7-13-25/h2-3,8-9H,1,4-7,10-13H2 |
InChI-Schlüssel |
GUXOBGYZPOMQRV-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62 |
Kanonische SMILES |
C1CCN(CC1)C2=NN3C(=NC4=C(C3=O)C5=C(S4)CCCC5)C6=CC=CC=C62 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)

![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)



![Sec-butyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetate](/img/structure/B241502.png)

![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)

![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
